molecular formula C7H9N3O2 B2691523 1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 300589-75-7

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2691523
CAS No.: 300589-75-7
M. Wt: 167.168
InChI Key: WCGPQGBPGIDIKC-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a derivative of pyridine and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be synthesized through the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction typically involves the following steps:

  • Dissolve pyridine-3-carboxylic acid in an appropriate solvent such as ethanol.
  • Add hydrazine hydrate to the solution.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it under vacuum to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activities.

Properties

IUPAC Name

1-methyl-6-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10-4-5(7(12)9-8)2-3-6(10)11/h2-4H,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPQGBPGIDIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300589-75-7
Record name 1-methyl-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound of Example 27 (775 mg, 4.64 mmol) was dissolved in ethanol (10 mL) and heated to 78° C. Hydrazine hydrate (1.12 mL, 23.2 mmol) was added and the reaction was stirred at 78° C. overnight. The reaction was then cooled to room temperature and the product (white solid) was filtered off (590 mg, 76%).
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step Two

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